5-(2-Cyclobutyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

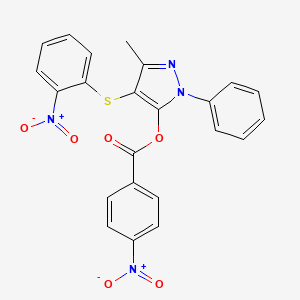

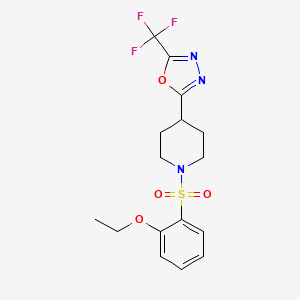

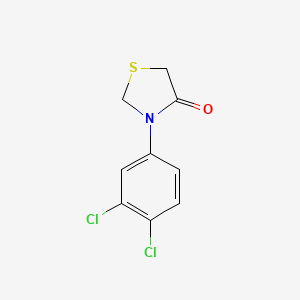

“5-(2-Cyclobutyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride” is a chemical compound with the molecular formula C11H12N2O3S2 . It is a solid substance and is used in various applications in the field of chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.7 . It is a solid substance and should be stored at 2-8 degrees Celsius . The boiling point is 80-82 degrees Celsius .Scientific Research Applications

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride, a related compound, has been utilized in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, showcasing the versatility of sulfonyl chlorides in synthesizing bioactive heterocycles with potential antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Synthesis and Biological Activity

The reactivity of thiophene sulfonyl derivatives with various amines, hydrazine, and sodium azide has been explored for the synthesis of a diverse range of compounds, some of which were converted into hydrazones or reacted with cyclohexene and norbornene, indicating a broad applicability in synthesizing biologically active molecules (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Development of Antiproliferative Agents

Sulfonyl chloride derivatives have been used in the synthesis of compounds for potential use in medicinal chemistry, highlighting the role of these chemicals in the development of therapeutic agents. For instance, the synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt demonstrates the utility in creating compounds for clinical supply (Yates, Kallman, Ley, & Wei, 2009).

Antioxidant Activity

Thiophenyl-chalcone derivatives, including sulfonyl chloride compounds, have been synthesized and evaluated for their antioxidant activity. These studies show that sulfonyl chloride derivatives can exhibit significant antioxidant properties, contributing to the understanding of structure-activity relationships in the development of antioxidant agents (Sönmez, Gür, & Sahin, 2023).

Antimicrobial and Antiviral Activity

Research has also explored the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety for antimicrobial evaluation, indicating the potential of sulfonyl chloride derivatives in contributing to the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name |

5-(2-cyclobutyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S2/c12-18(14,15)10-5-4-9(17-10)8-6-13-11(16-8)7-2-1-3-7/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBOJJRKTHJTHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2711566.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711567.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2711574.png)

![6-Oxaspiro[3.5]nonan-9-one](/img/structure/B2711576.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2711583.png)

![3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711585.png)